TCS-21311-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCS-21311-d8: is a deuterated analog of TCS-21311, a potent and selective inhibitor of Janus kinase 3 (JAK3). This compound is primarily used in biochemical research, particularly in the study of proteomics and signal transduction pathways. The molecular formula of this compound is C27H17D8F3N4O4, and it has a molecular weight of 534.56 .
Wissenschaftliche Forschungsanwendungen
Chemistry: TCS-21311-d8 is used in the study of chemical reactions and mechanisms, particularly those involving deuterium. Its unique properties make it valuable for tracing reaction pathways and understanding the behavior of deuterated compounds .
Biology: In biological research, this compound is employed to investigate the role of JAK3 in cellular signaling and immune responses. It helps in elucidating the molecular mechanisms underlying various biological processes .
Medicine: The compound is used in preclinical studies to explore its potential therapeutic applications, particularly in the treatment of autoimmune diseases and inflammatory conditions. Its ability to selectively inhibit JAK3 makes it a promising candidate for drug development .
Industry: this compound is utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents. Its deuterated nature enhances the stability and metabolic profile of potential drug candidates .
Wirkmechanismus
Target of Action
TCS-21311-d8 is a potent inhibitor of Janus Kinase 3 (JAK3) . JAK3 is a member of the Janus kinase family, which also includes JAK1, JAK2, and Tyk2 . These kinases play a key role in initiating signaling events triggered by cytokines . In addition to JAK3, this compound also inhibits Glycogen Synthase Kinase 3 beta (GSK-3β) , Protein Kinase C alpha (PKCα) , and Protein Kinase C theta (PKCθ) .
Mode of Action
This compound inhibits JAK3 by binding to the kinase domain, thereby preventing the phosphorylation of substrates and the initiation of downstream signaling pathways . It is highly selective for JAK3 over JAK1, JAK2, and Tyk2 . The compound also inhibits GSK-3β, PKCα, and PKCθ .
Biochemical Pathways
The inhibition of JAK3 by this compound impacts the JAK-STAT signaling pathway, which is crucial for various cellular processes, including cell growth, differentiation, and immune response . The inhibition of GSK-3β, PKCα, and PKCθ can also affect multiple cellular pathways, including those involved in cell survival, proliferation, and inflammation .
Result of Action
The inhibition of JAK3 by this compound can lead to the modulation of immune responses, making it a potential therapeutic target for inflammatory diseases, autoimmune diseases, and organ transplant rejection . The inhibition of GSK-3β, PKCα, and PKCθ can also have various cellular effects, depending on the specific cellular context .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TCS-21311-d8 involves the incorporation of deuterium atoms into the molecular structure of TCS-21311The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the integrity of the deuterated compound. The compound is usually produced in solid form and stored at low temperatures to preserve its stability .
Analyse Chemischer Reaktionen
Types of Reactions: TCS-21311-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
TCS-21311: The non-deuterated analog of TCS-21311-d8, also a potent JAK3 inhibitor.
NIBR3049: Another JAK3 inhibitor with similar selectivity and potency.
CP-690550 (Tofacitinib): A well-known JAK inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.
Uniqueness: this compound is unique due to its deuterated nature, which enhances its stability and metabolic properties compared to its non-deuterated counterparts. This makes it a valuable tool in research and drug development, offering advantages in terms of pharmacokinetics and efficacy .
Biologische Aktivität
TCS-21311-d8, also known as NIBR3049, is a selective inhibitor of the Janus kinase 3 (JAK3) pathway, which plays a crucial role in various cellular processes including immune response and hematopoiesis. This compound has garnered attention for its potential therapeutic applications, particularly in autoimmune diseases and hematological disorders.
This compound inhibits JAK3 with an IC50 value of approximately 8 nM, demonstrating high selectivity over other JAK family members such as JAK1, JAK2, and TYK2. This selectivity is vital as it minimizes off-target effects that could lead to adverse reactions in therapeutic contexts. The inhibition of JAK3 disrupts the signaling pathways activated by various cytokines, notably those involved in lymphocyte proliferation and differentiation.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits cytokine-induced STAT5 phosphorylation in CTLL and M-07 cell lines, with IC50 values of 1,294 nM and 525 nM respectively . This inhibition is critical for understanding its role in modulating immune responses.
Comparative Efficacy
The following table summarizes the biological activity of this compound compared to other known JAK inhibitors:
Compound | Target | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | JAK3 | 8 | >100-fold over JAK1, JAK2, TYK2 |
Tofacitinib | JAK1/JAK3 | 3.5 | Moderate |
Ruxolitinib | JAK1/JAK2 | 1.0 | Low |
Autoimmune Disorders
A study involving the administration of this compound in animal models of autoimmune diseases demonstrated a significant reduction in disease severity. The compound was shown to decrease the levels of pro-inflammatory cytokines and improve clinical symptoms related to conditions such as rheumatoid arthritis and psoriasis.
Hematological Applications
Research has indicated that this compound may have potential in treating hematological malignancies. In vitro assays demonstrated that this compound could inhibit the growth of certain leukemic cell lines by inducing apoptosis through the modulation of JAK3-dependent pathways.
Eigenschaften
CAS-Nummer |
1795025-02-3 |
---|---|
Molekularformel |
C27H25F3N4O4 |
Molekulargewicht |
534.565 |
IUPAC-Name |
3-(1H-indol-3-yl)-4-[5-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36)/i9D2,10D2,11D2,12D2 |
InChI-Schlüssel |
CLGRAWDGLMENOD-PMCMNDOISA-N |
SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O |
Synonyme |
3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-(piperazinyl-d8)]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione; TCS 21311-d8; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.